Enloplatin -

Enloplatin

Catalog Number: EVT-1483937
CAS Number:
Molecular Formula: C13H24N2O5Pt
Molecular Weight: 483.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enloplatin (also known by its developmental code CL 287,110) is a platinum-based compound belonging to the second generation of platinum-based anticancer drugs. [, ] It was investigated for its potential to overcome the limitations of cisplatin, the first-generation platinum drug, such as toxicity and acquired resistance. [, ] While not currently approved for clinical use, enloplatin serves as a valuable tool in scientific research, particularly in understanding platinum drug resistance mechanisms and exploring novel drug development strategies. [, ]

Future Directions
  • Development of targeted delivery systems: Exploring novel drug delivery strategies, such as nanoparticle formulations or targeting ligands, could enhance enloplatin's delivery to tumor cells and potentially mitigate its side effects. []
  • Clinical evaluation in specific cancer types: While enloplatin did not demonstrate significant efficacy in platinum-refractory ovarian cancer, [] its activity in other cancer types, particularly those with lower GSH levels, warrants further investigation.

Cisplatin

Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapy drug used to treat a variety of cancers. It works by binding to DNA and preventing cancer cells from dividing and multiplying. Cisplatin is considered the first-generation platinum-based anticancer agent. []

Carboplatin

Compound Description: Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is another platinum-based chemotherapy drug, often used as a less toxic alternative to Cisplatin. [] It has a similar mechanism of action to Cisplatin, forming DNA adducts that interfere with cell division. [, ]

Zeniplatin

Compound Description: Zeniplatin (CL286,558) is a platinum-based anticancer agent that was investigated for its potential to treat various cancers. [] Like other platinum drugs, it exerts its cytotoxic effects by binding to DNA and disrupting cell division. [, ]

Iproplatin

Compound Description: Iproplatin (cis-dichlorobis isopropylamine trans-hydroxy platinum (IV)) is a platinum-based anticancer agent that was investigated for its potential as a less toxic alternative to Cisplatin. [] It is a platinum (IV) complex, differing from the platinum (II) structure of Cisplatin and Enloplatin. [, ]

Relevance: Iproplatin, although structurally different from Enloplatin due to its platinum (IV) center, shares a similar mechanism of action by targeting DNA and disrupting cell division. [, ] Studies have shown that both compounds might offer some advantages in terms of reduced resistance compared to other platinum drugs. []

Tetraplatin

Compound Description: Tetraplatin (tetrachloro(DL-trans)-1,2-diamminecyclohexaneplatinum(IV)) is a platinum (IV) anticancer drug that has undergone clinical trials for treating various cancer types. [] Like other platinum drugs, it functions by binding to DNA and inhibiting DNA replication, ultimately leading to cell death. []

Relevance: Tetraplatin, while sharing the same mechanism of action with Enloplatin by causing DNA damage, differs structurally as it is a platinum (IV) complex. [, ] Notably, Tetraplatin exhibits varying degrees of cross-resistance with Cisplatin, unlike Enloplatin, which shows less cross-resistance in specific cell lines. []

Lobaplatin

Compound Description: Lobaplatin (D-19466; 1,2-diamminomethylcyclobutaneplatinum(II) lactate) is a platinum-based chemotherapeutic agent that has been researched for its potential use in cancer treatment. [] Lobaplatin, similar to other platinum-based drugs, exerts its anticancer activity by binding to DNA, forming DNA adducts, and inducing DNA damage, ultimately leading to cell death. []

Relevance: Lobaplatin, although structurally distinct from Enloplatin, belongs to the same class of platinum (II) complexes, and both interact with DNA in a similar way. [, ] Despite these similarities, Lobaplatin, unlike Enloplatin, demonstrates complete cross-resistance with Cisplatin in certain cell lines. []

Source and Classification

Enloplatin is synthesized from platinum(II) complexes, which are known for their ability to bind to DNA and interfere with cellular replication processes. Its classification as an antineoplastic agent places it within the broader category of chemotherapeutic drugs used in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Enloplatin typically involves several steps, including the formation of the platinum core and subsequent ligand attachment. One common method includes:

  1. Starting Material: Platinum(II) dichloride is often used as the precursor.
  2. Ligand Coordination: Ligands such as amines or other donor molecules are introduced to form stable complexes.
  3. Purification: The resulting compound is purified using techniques like recrystallization or chromatography to isolate the desired product.

Technical details regarding the synthesis may vary depending on the specific ligands used, which can influence the compound's solubility and biological activity. For example, modifications in the ligand structure can enhance lipophilicity or alter binding affinity to DNA .

Molecular Structure Analysis

Structure and Data

Enloplatin's molecular structure features a central platinum atom coordinated to various ligands, which may include amines or other organic moieties. The general formula can be represented as [Pt(NH3)2Cl2][Pt(NH_3)_2Cl_2], where NH₃ represents ammonia ligands that can be replaced by other substituents during synthesis.

Key structural data includes:

  • Molecular Weight: Approximately 300 g/mol (exact values may vary based on ligand composition).
  • Coordination Geometry: Typically octahedral due to the six available coordination sites around the platinum atom.
Chemical Reactions Analysis

Reactions and Technical Details

Enloplatin undergoes several key chemical reactions relevant to its mechanism of action:

  1. Activation: In biological systems, Enloplatin is activated through hydrolysis, leading to the formation of reactive species that can bind to DNA.
  2. DNA Binding: The activated compound forms covalent bonds with nucleophilic sites on DNA, primarily at the N7 position of guanine bases.
  3. Cross-linking: This binding can result in intra- or inter-strand cross-links, preventing DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

These reactions are crucial for its anticancer activity but also contribute to potential side effects due to interactions with normal cellular components .

Mechanism of Action

Process and Data

The mechanism of action for Enloplatin involves several steps:

  1. Cellular Uptake: Enloplatin enters cancer cells through passive diffusion or active transport mechanisms.
  2. Activation: Once inside the cell, it undergoes hydrolysis to form reactive platinum species.
  3. DNA Interaction: These species bind covalently to DNA, leading to cross-linking.
  4. Cell Cycle Arrest: The cross-linking inhibits DNA replication, causing cell cycle arrest at the G2/M phase.
  5. Apoptosis Induction: The inability to replicate leads to programmed cell death (apoptosis), effectively reducing tumor size.

Data from preclinical studies indicate that Enloplatin exhibits enhanced activity against certain cancer cell lines compared to conventional platinum drugs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enloplatin exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water and various organic solvents, depending on ligand modifications.
  • Stability: Stability can vary based on pH and temperature; typically more stable under neutral conditions.
  • Melting Point: Specific melting points depend on purity and composition but generally fall within a range typical for platinum complexes.

Relevant data from studies indicate a favorable lipophilicity profile that enhances cellular uptake while maintaining sufficient solubility for therapeutic use .

Applications

Scientific Uses

Enloplatin is primarily investigated for its applications in oncology as an antitumor agent. Its potential uses include:

  • Chemotherapy for Solid Tumors: Effective against various solid tumors such as ovarian and lung cancers.
  • Combination Therapy: Often studied in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.
  • Research Tool: Used in laboratory settings to study mechanisms of drug resistance and DNA repair pathways in cancer cells.

Ongoing clinical trials aim to establish its effectiveness compared to existing treatments while monitoring safety profiles .

Introduction to Platinum-Based Antineoplastic Agents

Historical Development of Platinum Complexes in Oncology

The discovery of cisplatin’s anticancer properties in 1965 by Barnett Rosenberg marked a transformative moment in oncology [1] [3]. Initially observed during electrochemical experiments, cisplatin’s ability to inhibit bacterial cell division led to systematic evaluation against malignant cells. FDA approval in 1978 established cisplatin as a first-line treatment for testicular and ovarian cancers, achieving cure rates exceeding 90% for advanced testicular cancer [3] [4]. Despite its efficacy, cisplatin exhibited severe limitations: dose-dependent nephrotoxicity, neurotoxicity, and intrinsic resistance in cancers like colorectal carcinoma [1] [6]. These challenges catalyzed efforts to develop safer analogues through strategic ligand modifications.

Carboplatin emerged in 1989 as a second-generation agent featuring a cyclobutane-1,1-dicarboxylate (CBDCA) ligand replacing cisplatin’s chloride groups. This modification reduced aquation rates—the activation step preceding DNA binding—thereby diminishing nephrotoxicity [1] [9]. Oxaliplatin (FDA-approved 2002) introduced a 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in cisplatin-resistant tumors and becoming standard for colorectal cancer [3] [6]. Parallel to these successes, regional agents like nedaplatin (Japan) and lobaplatin (China) addressed specific therapeutic niches but exhibited limited global impact [3]. Enloplatin, developed by Wyeth in the 1990s, exemplified this era of structural innovation, though it never progressed beyond clinical trials [5] [8].

Table 1: Milestones in Platinum Drug Development

YearDrugSignificance
1845CisplatinSynthesized by Michele Peyrone ("Peyrone’s Salt")
1978CisplatinFDA approval for testicular/ovarian cancers
1989CarboplatinFDA approval; reduced nephrotoxicity via CBDCA ligand
1996OxaliplatinApproved in France; DACH ligand overcame cisplatin resistance
1990sEnloplatinInvestigational carboplatin analog with tetrahydropyran ligand; halted in trials [1] [3] [5]

Classification of Platinum Drugs: Generational Evolution

Platinum-based antineoplastics are classified by ligand architecture and clinical introduction timeline:

  • First-generation: Cisplatin remains the archetype, featuring two ammine (NH₃) ligands in cis configuration and two chloride leaving groups. Its mechanism relies on intracellular hydrolysis to form reactive aqua species that crosslink DNA at guanine N7 positions [1] [7].
  • Second-generation: Carboplatin’s bidentate CBDCA ligand creates a stable chelate ring, slowing activation kinetics and reducing renal toxicity. Enloplatin shares carboplatin’s CBDCA moiety but substitutes ammine ligands with a tetrahydropyran-containing amine, enhancing water solubility (450 mg/mL) [5] [8]. Both exhibit similar pharmacokinetics, underscoring CBDCA’s dominance in plasma stability [5].
  • Third-generation: Oxaliplatin’s DACH ligand creates bulkier DNA adducts than cisplatin, evading mismatch repair mechanisms that confer resistance [3] [6]. Regionally approved agents like heptaplatin (South Korea) and miriplatin (Japan) feature unique ligands (glycolate or myristate) but lack global adoption [3].

Enloplatin exemplifies a "second-generation" carboplatin analog. Preclinical studies classified it as a "platinum-refractory" agent due to cross-resistance with carboplatin in ovarian cancer models, limiting its therapeutic window [5]. Unlike oxaliplatin, enloplatin failed to overcome cisplatin resistance, confining it to regional clinical evaluation.

Table 2: Structural and Clinical Classification of Platinum Drugs

GenerationDrugCarrier LigandLeaving GroupApproval Status
FirstCisplatinAmmine (NH₃)ChlorideWorldwide (1978)
SecondCarboplatinAmmine (NH₃)CBDCAWorldwide (1989)
SecondEnloplatinTetrahydropyran-amineCBDCAInvestigational (Halted)
ThirdOxaliplatinDACHOxalateWorldwide (2002)
RegionalNedaplatinGlycolate-Japan (1995) [3] [5] [8]

Role of Coordination Chemistry in Platinum Drug Design

Coordination chemistry principles govern platinum drug efficacy, resistance profiles, and toxicity:

  • Coordination Geometry & Activation Kinetics: Square-planar Pt(II) complexes (e.g., cisplatin) undergo ligand substitution via associative pathways. Intracellular chloride concentrations (4–20 mM vs. 100 mM extracellular) drive hydrolysis, forming [Pt(NH₃)₂Cl(H₂O)]⁺—the active DNA-binding species [1] [10]. Enloplatin’s CBDCA ligand, like carboplatin’s, requires ring opening before aquation, delaying activation and reducing nephrotoxicity [5] [7].
  • Ligand Sterics & Resistance: Bulkier carrier ligands hinder DNA-adduct repair. Oxaliplatin’s DACH group creates adducts resistant to nucleotide excision repair (NER), while enloplatin’s tetrahydropyran ligand offered minimal steric advantage over carboplatin, explaining its cross-resistance [3] [6].
  • Prodrug Strategies: Pt(IV) complexes (e.g., satraplatin) incorporate axial ligands (e.g., carboxylates) for redox activation. Reduction in tumor microenvironments releases cytotoxic Pt(II) species and bioactive ligands, enabling dual targeting [7]. Though enloplatin is Pt(II), its amine ligand was designed to modulate cellular uptake but showed no superior uptake over carboplatin [5].
  • Nanocarrier Delivery: Recent innovations conjugate Pt(II) cores to nanoparticles or peptides. Platinum nanoclusters (Pt NCs) improve tumor targeting and reduce systemic exposure, addressing limitations of enloplatin and similar small molecules [1] [6].

Table 3: Coordination Chemistry Parameters Influencing Drug Behavior

DrugOxidation StateLigand LabilityDNA Adduct TypeDesign Innovation
CisplatinPt(II)High (Cl⁻ ligands)1,2-intrastrand GGParent compound; DNA crosslinking
CarboplatinPt(II)Low (bidentate CBDCA)Similar to cisplatinSlower activation; reduced toxicity
EnloplatinPt(II)Low (bidentate CBDCA)Similar to carboplatinTetrahydropyran amine for solubility
OxaliplatinPt(II)Moderate (oxalate)DACH-stabilized adductsOvercomes cisplatin resistance
SatraplatinPt(IV)Inert (axial ligands)Released Pt(II) speciesOral bioavailability; prodrug [1] [5] [7]

Enloplatin’s molecular design—retaining carboplatin’s CBDCA while introducing a hydrophilic tetrahydropyran-amine carrier—illustrates the empirical ligand-tuning approach of 1990s platinum chemistry. Despite improved solubility, its failure underscores that ligand modifications must concurrently address resistance mechanisms beyond pharmacokinetics [5] [8]. Contemporary Pt(IV) prodrugs and targeted nanoconjugates represent evolved strategies to transcend these limitations [1] [7].

Compounds Mentioned

  • Cisplatin
  • Carboplatin
  • Oxaliplatin
  • Nedaplatin
  • Lobaplatin
  • Heptaplatin
  • Miriplatin
  • Satraplatin
  • Enloplatin
  • Picoplatin
  • Tetraplatin

Properties

Product Name

Enloplatin

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum

Molecular Formula

C13H24N2O5Pt

Molecular Weight

483.42 g/mol

InChI

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);

InChI Key

MTYYEDWZHRMBOL-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.